
4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as '4-MeO-NPN' and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 4-MeO-NPN involves the binding of the compound to metal ions, resulting in a change in its fluorescence properties. The binding of the compound to metal ions causes a shift in the absorption and emission spectra, which can be monitored using spectroscopic techniques. The binding of 4-MeO-NPN to metal ions can also result in changes in the conformation and activity of proteins and enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MeO-NPN are primarily related to its ability to bind to metal ions. The compound has been shown to inhibit the activity of metalloproteases, which are enzymes that require metal ions for their function. Additionally, 4-MeO-NPN has been used to study the role of metal ions in neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using 4-MeO-NPN in lab experiments is its high selectivity and sensitivity towards metal ions. The compound can be used in a wide range of biological systems, including cells and tissues. However, one of the limitations of using 4-MeO-NPN is its potential toxicity towards cells and tissues at high concentrations. Additionally, the compound may exhibit off-target effects in certain biological systems.
将来の方向性
The potential applications of 4-MeO-NPN in scientific research are vast, and there are several future directions that can be explored. One area of research is the development of new fluorescent probes based on the structure of 4-MeO-NPN. Additionally, the compound can be used to study the role of metal ions in various biological processes, including protein folding and enzyme activity. Future research can also focus on the development of new therapeutic agents based on the structure of 4-MeO-NPN for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide is a chemical compound that has significant potential in scientific research. The compound has been extensively studied for its biochemical and physiological effects, and its ability to bind to metal ions makes it an ideal candidate for use in various biological systems. While there are limitations to its use, the potential applications of 4-MeO-NPN in scientific research are vast, and there are several future directions that can be explored.
合成法
The synthesis of 4-MeO-NPN involves the reaction between 4-bromo-1-naphthylamine and pyridine-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by purification through column chromatography. The final product is obtained as a white solid with a high yield.
科学的研究の応用
4-MeO-NPN has been used extensively in scientific research as a fluorescent probe for the detection of metal ions such as zinc and copper. The compound exhibits high selectivity and sensitivity towards these metal ions, making it an ideal candidate for use in biological systems. Additionally, 4-MeO-NPN has been used as a tool for studying protein-ligand interactions and enzyme activity.
特性
IUPAC Name |
4-methoxy-N-pyridin-4-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-15-6-7-16(14-5-3-2-4-13(14)15)22(19,20)18-12-8-10-17-11-9-12/h2-11H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETQLUUATUHVEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

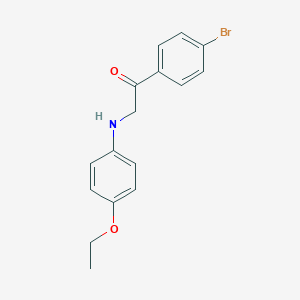
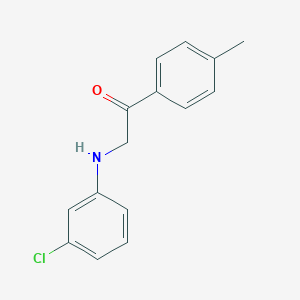
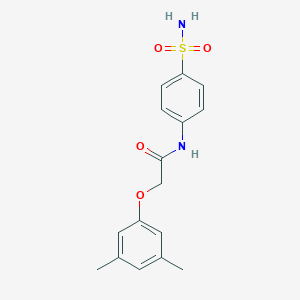
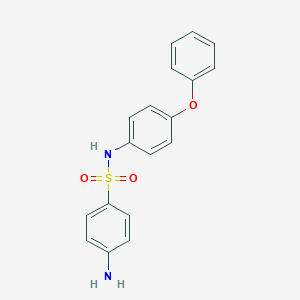
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B411091.png)
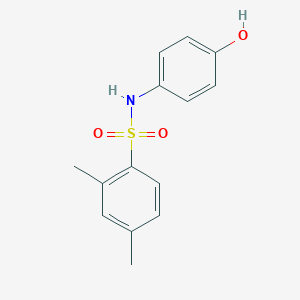
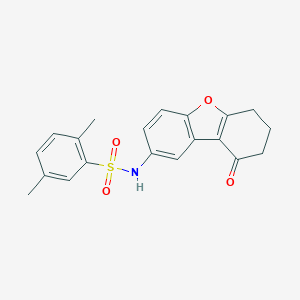
![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4-methylpiperidine](/img/structure/B411099.png)
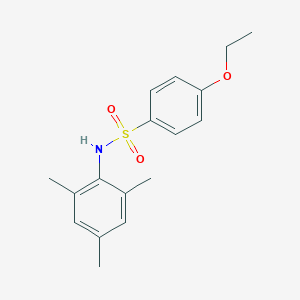

![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)
![Methyl 4-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B411106.png)
![Methyl 4-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}benzoate](/img/structure/B411108.png)
![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)